molecular formula C18H20N4O3 B2525601 1-(3,4-dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1421584-91-9

1-(3,4-dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide

カタログ番号: B2525601
CAS番号: 1421584-91-9
分子量: 340.383
InChIキー: NKUJNWPANXTMEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is a high-quality chemical compound intended for research and development purposes. This molecule features a 5-oxopyrrolidine-3-carboxamide core, a privileged structure in medicinal chemistry known for its versatility, and is substituted with both a 3,4-dimethylphenyl group and a 6-methoxypyrimidin-4-yl moiety . The presence of the methoxypyrimidine group is of particular interest, as this heterocycle is a common pharmacophore that can confer favorable properties in drug discovery efforts, such as enhancing target binding affinity and improving metabolic stability . Compounds with this structural motif are valuable intermediates and screening tools in the discovery of new therapeutic agents. Researchers can utilize this chemical in various applications, including as a building block in organic synthesis, a standard in analytical method development, or a key intermediate for the preparation of more complex molecules for biological evaluation . The product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. For safe handling, refer to the associated Safety Data Sheet (SDS).

特性

IUPAC Name

1-(3,4-dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11-4-5-14(6-12(11)2)22-9-13(7-17(22)23)18(24)21-15-8-16(25-3)20-10-19-15/h4-6,8,10,13H,7,9H2,1-3H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUJNWPANXTMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=NC=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3,4-dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include:

  • A pyrrolidine ring
  • A methoxypyrimidine moiety
  • A dimethylphenyl substituent

The molecular formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3} with a molecular weight of approximately 302.33 g/mol.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of pyrrolidine have shown inhibition of cancer cell proliferation in various in vitro assays. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Research Findings:

  • In vitro assays demonstrated that related compounds inhibited the growth of several cancer cell lines, including breast and colon cancer cells.
  • Mechanistic studies revealed that these compounds could activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown efficacy against a range of bacterial strains and fungi.

Case Studies:

  • Bacterial Inhibition: In one study, related compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents.
  • Fungal Activity: Another study reported antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial efficacy.

The biological activity of 1-(3,4-dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is hypothesized to involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes involved in cancer metabolism.
  • Receptor Modulation: The interaction with cellular receptors may lead to altered signaling pathways that promote apoptosis in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
Compound AStructure AHighModerate
Compound BStructure BModerateHigh
1-(3,4-dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamideCurrent CompoundSignificantSignificant

科学的研究の応用

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities based on empirical data.

Anticancer Activity

The compound has shown promising results in various studies targeting different cancer cell lines:

  • Cell Viability Studies
    • In vitro studies have demonstrated that the compound significantly reduces cell viability in human lung adenocarcinoma (A549) cells when treated with concentrations around 100 µM for 24 hours. This suggests a potent anticancer effect, as indicated by a notable reduction in cell proliferation compared to control groups.
  • Mechanism of Action
    • The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways crucial for cancer cell survival.
  • Comparative Efficacy
    • Comparative studies against standard chemotherapeutic agents like cisplatin have been conducted to evaluate its efficacy. Preliminary results suggest that it may have a comparable or superior effect against certain cancer types.

Antimicrobial Activity

The antimicrobial potential of the compound has also been investigated:

  • Pathogen Testing
    • The compound has been tested against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. It demonstrated effective growth inhibition, indicating its potential as an antimicrobial agent.
  • Inhibition Studies
    • Concentration-dependent inhibition studies have shown that the compound can effectively inhibit the growth of these pathogens at varying concentrations, suggesting a broad-spectrum antimicrobial activity.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Properties
    • A study published in a peer-reviewed journal highlighted the cytotoxic effects of the compound on multiple cancer cell lines, providing evidence for its potential use in cancer therapy.
  • Antimicrobial Efficacy Assessment
    • Research focusing on its antimicrobial properties revealed that the compound could serve as a lead candidate for developing new antibiotics, especially against resistant strains.

Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition

Comparative Efficacy Against Cancer Cell Lines

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
1-(3,4-dimethylphenyl)-...XCisplatinY
Other Derivative AZDoxorubicinW

類似化合物との比較

Structural Modifications and Molecular Properties

The table below highlights key structural differences and similarities among the target compound and its analogues:

Compound Name / ID Core Structure Substituents Molecular Weight Key Functional Groups Evidence ID
Target Compound 5-Oxopyrrolidine-3-carboxamide 1-(3,4-Dimethylphenyl); N-(6-Methoxypyrimidin-4-yl) Not Provided Methoxy, dimethylphenyl, pyrimidine -
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine-3-carboxamide 1-(3,4-Dimethylphenyl); N-(sulfonylethyl-dihydroisoquinoline) Not Provided Sulfonyl, dihydroisoquinoline
(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine-3-carboxamide 1-(4-Fluorobenzyl); N-(dibenzylimidazolidinone) Not Provided Fluorobenzyl, imidazolidinone
N-(4-Benzamido-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine-3-carboxamide 1-(3,4-Dimethylphenyl); N-(benzamido-dimethoxyphenyl) 473.53 g/mol Benzamido, dimethoxy

Key Observations :

  • The 3,4-dimethylphenyl group is conserved in the target compound and analogues from and , suggesting its role in enhancing lipophilicity and target binding .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 1-(3,4-dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of substituted anilines with pyrrolidine or pyrimidine precursors. For example, analogous compounds use reagents like succinic anhydride in p-xylene under reflux (5–7 hours), followed by recrystallization (ethanol) to purify the product . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone) improve solubility of intermediates.
  • Temperature control : Reflux conditions (110–130°C) enhance reaction rates without decomposition.
  • Catalysts : Triethylamine or acetic anhydride can accelerate amide bond formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Characterization workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions on the pyrrolidine and pyrimidine rings .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Q. What in vitro models are suitable for initial pharmacological evaluation of this compound?

  • Screening models :

  • Cancer cell lines : MTT assays using HT-29 (colon) or MCF-7 (breast) cells to assess antiproliferative activity .
  • Enzyme inhibition : Kinase or protease assays (e.g., tyrosine kinases) to identify mechanistic targets .
  • Cytotoxicity controls : Compare IC50_{50} values against non-cancerous cell lines (e.g., HEK-293) to gauge selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

  • Troubleshooting strategies :

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
  • Structural confirmation : Re-examine stereochemistry via X-ray crystallography; minor enantiomers may exhibit divergent activity .
  • Solubility adjustments : Use DMSO/carboxymethylcellulose mixtures to mitigate aggregation artifacts in cell-based assays .

Q. What strategies are recommended for modifying the pyrrolidine and pyrimidine moieties to enhance target selectivity?

  • Structure-activity relationship (SAR) approaches :

  • Pyrrolidine modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-position to modulate hydrogen bonding with targets .
  • Pyrimidine substitutions : Replace the 6-methoxy group with halogens (e.g., Cl) to improve binding to hydrophobic enzyme pockets .
  • Linker optimization : Incorporate methylene or ethylene spacers between rings to adjust conformational flexibility .

Q. How can computational chemistry approaches predict the binding interactions of this compound with biological targets?

  • In silico methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or BRAF) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyrimidine N1) and hydrophobic regions for lead optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。